1-(4-Chlorophenyl)ethan-1-one Phenylhydrazone: A Comprehensive Technical Guide on Properties, Synthesis, and Heterocyclic Applications
1-(4-Chlorophenyl)ethan-1-one Phenylhydrazone: A Comprehensive Technical Guide on Properties, Synthesis, and Heterocyclic Applications
Executive Summary
1-(4-Chlorophenyl)ethan-1-one phenylhydrazone (CAS 57845-08-6), frequently referred to in literature as 4'-chloroacetophenone phenylhydrazone, is a highly versatile synthetic intermediate 1[1]. Characterized by its stable hydrazone linkage and para-chloro substitution, it serves as a critical building block in the development of complex heterocyclic scaffolds, particularly pyrazoles and indoles 2[2]. This guide provides a rigorous examination of its physicochemical properties, validated synthesis protocols, and its downstream utility in Vilsmeier-Haack cyclization workflows.
Physicochemical Profiling
Understanding the thermodynamic and structural properties of 1-(4-Chlorophenyl)ethan-1-one phenylhydrazone is essential for optimizing reaction conditions and predicting solubility profiles during purification. The compound exhibits high lipophilicity (XLogP3 = 4.4) and a defined polar surface area, dictating its behavior in polar aprotic solvents like DMF 3[3].
Table 1: Key Physicochemical Properties
| Parameter | Value | Reference |
| IUPAC Name | (1E)-1-[1-(4-chlorophenyl)ethylidene]-2-phenylhydrazine | 3[3] |
| CAS Registry Number | 57845-08-6 | 1[1] |
| Molecular Formula | C14H13ClN2 | 4[4] |
| Molecular Weight | 244.72 g/mol | 3[3] |
| Melting Point | 112–113 °C | 4[4] |
| Boiling Point | 355.6 °C at 760 mmHg | 4[4] |
| Density | 1.11 g/cm³ | 4[4] |
| XLogP3 (Lipophilicity) | 4.4 | 3[3] |
| Topological Polar Surface Area | 24.4 Ų | 3[3] |
Primary Synthesis Workflow: Hydrazone Formation
The synthesis of 1-(4-Chlorophenyl)ethan-1-one phenylhydrazone relies on the nucleophilic addition of phenylhydrazine to the carbonyl carbon of 4-chloroacetophenone, followed by the elimination of water.
Causality & Experimental Design: The reaction is typically conducted in absolute ethanol to ensure the solubility of both precursors. A catalytic amount of glacial acetic acid is employed. The acid lowers the LUMO of the carbonyl group via protonation, making it more susceptible to nucleophilic attack by the terminal nitrogen of phenylhydrazine. Crucially, the pH must be carefully controlled (~pH 4.5-5.0); excessive acidity will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.
Self-Validating Protocol:
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Initiation: Dissolve 10 mmol of 4-chloroacetophenone in 20 mL of absolute ethanol in a round-bottom flask.
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Reagent Addition: Add 11 mmol (1.1 equivalents) of phenylhydrazine dropwise at room temperature.
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Catalysis: Introduce 2-3 drops of glacial acetic acid. Validation checkpoint: A slight exothermic reaction and a shift in solution color (often to a pale yellow) indicate the successful formation of the hemiaminal intermediate.
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Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–3 hours. Validation checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the ketone spot entirely disappears.
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Crystallization: Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath for 30 minutes. Validation checkpoint: The target hydrazone will precipitate as a distinct solid due to its lowered solubility in cold ethanol.
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Isolation: Isolate the product via vacuum filtration, wash with 5 mL of ice-cold ethanol to remove unreacted phenylhydrazine, and dry in vacuo. Verify purity via melting point determination (Expected: 112–113 °C) 4[4].
Downstream Application: Vilsmeier-Haack Cyclization
A prominent application of 1-(4-Chlorophenyl)ethan-1-one phenylhydrazone is its conversion into 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction 2[2]. This transformation is highly valued in drug discovery, as the resulting pyrazole core is a privileged scaffold with documented antimicrobial and anticancer properties 5[5].
Causality & Experimental Design: The reaction utilizes Phosphorus Oxychloride (POCl3) and N,N-Dimethylformamide (DMF). DMF serves a dual role as both the solvent and the formylating agent. The reaction between POCl3 and DMF generates the Vilsmeier reagent (a highly electrophilic chloromethyleneiminium ion). The hydrazone undergoes a double formylation sequence followed by an intramolecular cyclization. Strict temperature control is mandatory: the initial formation of the Vilsmeier reagent is highly exothermic and must be kept near 0 °C to prevent degradation, whereas the subsequent cyclization requires thermal activation (50-60 °C) 6[6].
Self-Validating Protocol:
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Vilsmeier Reagent Preparation: Charge a dry, multi-neck flask with 15 mL of anhydrous DMF and cool to 273–278 K (0–5 °C) using an ice-salt bath. Add 5 mL of POCl3 dropwise over 30 minutes with vigorous magnetic stirring. Validation checkpoint: The formation of a pale yellow/orange complex confirms the generation of the active iminium species 5[5].
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Hydrazone Addition: Dissolve 3.66 g (15 mmol) of 1-(4-Chlorophenyl)ethan-1-one phenylhydrazone in 5 mL of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent over 1 hour, maintaining the temperature below 5 °C 6[6].
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Cyclization: Remove the ice bath and gradually heat the reaction mixture to 323–333 K (50–60 °C). Maintain this temperature for 5–6 hours. Validation checkpoint: The solution will darken significantly as the conjugated pyrazole ring forms.
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Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice with continuous stirring. Validation checkpoint: The rapid hydrolysis of the intermediate iminium species yields the final aldehyde, which immediately crashes out of the aqueous phase as a white/pale-yellow precipitate 6[6].
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Purification: Filter the crude precipitate, wash thoroughly with distilled water to remove residual acid and DMF, and recrystallize from hot ethanol. Expected yield is approximately 87.4% 5[5].
Structural Dynamics and Crystallography
Advanced crystallographic studies on the resulting 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveal significant structural nuances inherited from the hydrazone precursor. X-ray diffraction demonstrates that the chloro-substituted phenyl ring is disordered over two positions (occupancies of ~0.503 and 0.497) 6[6]. The dihedral angle between the newly formed pyrazole ring and the N-phenyl ring is tightly constrained at 7.93°, facilitating extensive π–π stacking interactions (centroid–centroid distance = 3.758 Å) that heavily stabilize the crystal lattice 5[5].
Mechanistic Pathway Analysis
Mechanistic workflow of Vilsmeier-Haack cyclization from phenylhydrazone to pyrazole.
References
- Title: 1-(4-Chlorophenyl)
- Title: 57845-08-6, 1-(4-Chlorophenyl)
- Title: 1-(4-Chlorophenyl)
- Title: 3-(4-chlorophenyl)
- Title: organic compounds - Semantic Scholar Source: Semantic Scholar URL
- Title: 3-(4-Chlorophenyl)
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(4-Chlorophenyl)ethan-1-one phenylhydrazone | C14H13ClN2 | CID 5985223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
